

# Mapk13-IN-1 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mapk13-IN-1

Cat. No.: B15612951

Get Quote

# An In-depth Technical Guide to Mapk13-IN-1

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of Mapk13-IN-1, a potent and selective inhibitor of Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ. This document details the chemical structure, physicochemical properties, and biological activity of Mapk13-IN-1. A thorough description of the MAPK13 signaling pathway is presented, alongside detailed experimental protocols for the synthesis of the inhibitor and the assessment of its inhibitory activity. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of kinase research, drug discovery, and development, particularly those focused on inflammatory diseases and oncology.

#### **Chemical Structure and Identifiers**

**Mapk13-IN-1** is a small molecule inhibitor characterized by a urea linkage between a substituted pyrazole and a pyridin-4-yloxy-phenyl moiety.



| Identifier        | Value                                                                                 |
|-------------------|---------------------------------------------------------------------------------------|
| IUPAC Name        | N-[3-(1,1-dimethylethyl)-1-methyl-1H-pyrazol-5-yl]-N'-[4-(4-pyridinyloxy)phenyl]-urea |
| SMILES String     | O=C(NC1=CC=C(OC2=CC=NC=C2)C=C1)NC3<br>=CC(C(C)(C)C)=NN3C                              |
| InChI Key         | MHSLDASSAFCCDO-UHFFFAOYSA-N                                                           |
| CAS Number        | 229002-10-2                                                                           |
| Molecular Formula | C20H23N5O2                                                                            |
| Molecular Weight  | 365.43 g/mol                                                                          |

# **Physicochemical Properties**

The physicochemical properties of **Mapk13-IN-1** are crucial for its handling, formulation, and pharmacokinetic profile.

| Property                                                            | Value                                   |
|---------------------------------------------------------------------|-----------------------------------------|
| Physical State                                                      | Solid, light yellow to yellow powder[1] |
| Boiling Point                                                       | 450.2±45.0 °C (Predicted)[2]            |
| Solubility                                                          | DMSO: ≥ 250 mg/mL (684.13 mM)[3]        |
| In vivo formulations:                                               |                                         |
| - 10% DMSO, 40% PEG300, 5% Tween-80,<br>45% Saline: ≥ 2.08 mg/mL[1] |                                         |
| - 10% DMSO, 90% (20% SBE-β-CD in Saline):<br>≥ 2.08 mg/mL[1]        |                                         |
| - 10% DMSO, 90% Corn Oil: ≥ 2.08 mg/mL[1]                           | <del>-</del>                            |
| рКа                                                                 | 13.59±0.70 (Predicted)[2]               |
| XLogP3                                                              | 2.71                                    |



## **Biological Activity and Mechanism of Action**

Mapk13-IN-1 is a potent inhibitor of MAPK13 (p38δ), a serine/threonine kinase belonging to the p38 mitogen-activated protein kinase family.[3] It exhibits an IC<sub>50</sub> of 620 nM for MAPK13.[3] [4][5] The inhibitor binds to the DFG-out (Asp-Phe-Gly) conformation of the kinase, which is an inactive state, and is characterized by slow dissociation kinetics.

## **The MAPK13 Signaling Pathway**

The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stimuli, such as proinflammatory cytokines and environmental stress. This pathway is integral to a wide array of cellular processes, including inflammation, cell cycle regulation, and apoptosis.

MAPK13 is activated through phosphorylation by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6. Once activated, MAPK13 phosphorylates a variety of downstream substrates, including transcription factors like ATF2 and other proteins such as stathmin, leading to a cellular response.





Click to download full resolution via product page

MAPK13 Signaling Pathway and Inhibition by Mapk13-IN-1



# Experimental Protocols Synthesis of Mapk13-IN-1

The synthesis of **Mapk13-IN-1** involves a convergent approach, starting with the preparation of two key intermediates: 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 4-(pyridin-4-yloxy)aniline. These are then coupled to form the final urea product.

• Reaction: A condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde can be performed in methanol at ambient temperature, using magnesium sulfate as a drying agent.[6][7]

#### Procedure:

- To a solution of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol) in methanol (5.0 mL), add 2-pyridinecarboxaldehyde (1.0 mmol) and anhydrous magnesium sulfate (4.0 mmol).
- Stir the mixture at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the magnesium sulfate.
- Evaporate the solvent under reduced pressure.
- The crude product can be purified by flash chromatography on silica gel.
- This intermediate is commercially available. However, a general synthetic approach involves
  the nucleophilic aromatic substitution of 4-fluoropyridine with 4-aminophenol in the presence
  of a base.
- Reaction: The final step is the formation of the urea linkage. This can be achieved by
  reacting 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an activated derivative of 4-(pyridin4-yloxy)aniline, such as a carbamate or isocyanate, or by using a phosgene equivalent. A
  common method involves the use of triphosgene or a similar reagent to form an isocyanate
  in situ, which then reacts with the other amine.



#### • Illustrative Procedure:

- Dissolve 4-(pyridin-4-yloxy)aniline (1.0 mmol) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
- Cool the solution to 0 °C and add triphosgene (0.4 mmol) portion-wise, followed by a non-nucleophilic base such as triethylamine (2.2 mmol).
- Stir the mixture at 0 °C for 1-2 hours to form the isocyanate intermediate.
- In a separate flask, dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol) in the same solvent.
- Add the solution of the pyrazole amine to the isocyanate mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield Mapk13 IN-1.





Click to download full resolution via product page

General Synthetic Workflow for Mapk13-IN-1

## **MAPK13 Inhibition Assay Protocol**

An immobilized metal affinity polarization (IMAP)-based assay is a common method to determine the inhibitory activity of compounds against MAPK13.



Principle: This assay measures the binding of a fluorescently labeled phosphopeptide (the
product of the kinase reaction) to nanoparticles functionalized with a metal-based
coordination complex. The binding of the larger nanoparticle complex to the small
phosphopeptide results in a significant decrease in the rotational speed of the fluorescent
label, leading to an increase in fluorescence polarization.

#### Materials:

- Activated (phosphorylated) MAPK13 enzyme
- FITC-labeled peptide substrate (e.g., FITC-KRELVERLTPSGEAPNQALLR-NH2)
- ATP
- Mapk13-IN-1 (or other test compounds) dissolved in DMSO
- Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT, Brij-35)
- IMAP binding solution
- o 384-well black microplate
- Fluorescence polarization plate reader

#### Procedure:

- Prepare serial dilutions of Mapk13-IN-1 in DMSO and then in assay buffer to achieve the desired final concentrations (e.g., 0-100 μM).
- In a 384-well plate, add the test compound dilutions.
- Add the activated MAPK13 enzyme to each well (final concentration typically in the low nM range, e.g., EC<sub>80</sub>).
- Initiate the kinase reaction by adding a mixture of the FITC-labeled peptide substrate (e.g., 100 nM) and ATP (at or near the K<sub>m</sub>,app, e.g., 3 μM).



- Incubate the plate at room temperature for a set period (e.g., 60-90 minutes) to allow the kinase reaction to proceed in the linear range.
- Stop the reaction by adding the IMAP binding solution.
- Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the binding of the phosphopeptide to the nanoparticles.
- Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader with appropriate excitation and emission filters for FITC.
- Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

### Conclusion

**Mapk13-IN-1** is a valuable chemical probe for studying the biological functions of MAPK13. Its well-defined chemical structure, characterized physicochemical properties, and potent, selective inhibitory activity make it an essential tool for researchers in academia and industry. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of this and similar inhibitors, facilitating further investigations into the therapeutic potential of targeting the MAPK13 signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. Urea, N-[3-(1,1-dimethylethyl)-1-methyl-1H-pyrazol-5-yl]-N'-[4-(4-pyridinyloxy)phenyl]- |
   229002-10-2 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]



- 4. MAPK13-IN-1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. abmole.com [abmole.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine ProQuest [proquest.com]
- To cite this document: BenchChem. [Mapk13-IN-1 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612951#mapk13-in-1-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com